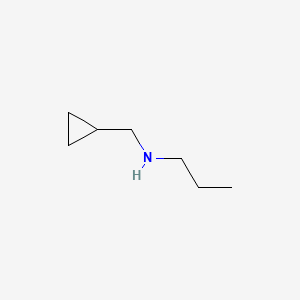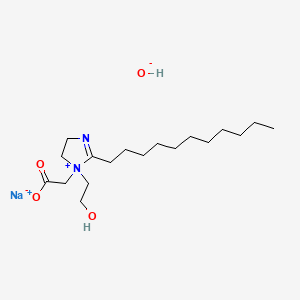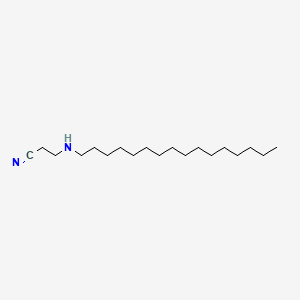![molecular formula C9H8F3NO B1294952 N-[4-(Trifluoromethyl)phenyl]acetamide CAS No. 349-97-3](/img/structure/B1294952.png)
N-[4-(Trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
N-[4-(Trifluoromethyl)phenyl]acetamide, with the chemical formula C9H8F3NO, is a compound that falls under the category of acetamides. It is also known by other names, including 4-(Trifluoromethyl)acetanilide and N-(4-(Trifluoromethyl)phenyl)acetamide. The molecular weight of this compound is approximately 203.16 g/mol .
Synthesis Analysis
The synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide involves the reaction of an appropriate precursor with trifluoroacetic anhydride or trifluoroacetic acid. The trifluoromethyl group is introduced to the phenyl ring, resulting in the formation of the desired compound. Detailed synthetic routes and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of N-[4-(Trifluoromethyl)phenyl]acetamide consists of a phenyl ring with a trifluoromethyl group attached to the fourth position. The acetamide functional group is linked to the phenyl ring. The compound’s 2D and 3D structures can be visualized using computational tools .
Chemical Reactions Analysis
N-[4-(Trifluoromethyl)phenyl]acetamide may participate in various chemical reactions, including amidation, hydrolysis, and substitution reactions. Its reactivity depends on the functional groups present and the reaction conditions. Further investigation into specific reactions involving this compound is warranted .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Material Science: Aggregation Inhibition
N-[4-(Trifluoromethyl)phenyl]acetamide has been identified as a stabilizer that inhibits the aggregation of anilines . This property is particularly valuable in material science, where the control of molecular interactions and stability is crucial. By preventing the aggregation of aniline compounds, this acetamide can contribute to the development of new materials with improved properties such as enhanced conductivity or mechanical strength.
Propiedades
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHFECLWHHELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188459 | |
| Record name | N-(4-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Trifluoromethyl)phenyl]acetamide | |
CAS RN |
349-97-3 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-(Trifluoromethyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 349-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-[4-(Trifluoromethyl)phenyl]acetamide a potentially useful molecule for studying proteins using 19F NMR?
A: N-[4-(Trifluoromethyl)phenyl]acetamide serves as a valuable probe in 19F NMR protein studies due to the presence of the trifluoromethyl (CF3) group. This group acts as a sensitive reporter, exhibiting significant changes in its 19F NMR chemical shift in response to alterations in its local environment. This sensitivity arises from the fluorine atoms' high gyromagnetic ratio and their susceptibility to electronic influences from neighboring atoms and the surrounding solvent. Researchers have explored N-[4-(Trifluoromethyl)phenyl]acetamide and similar CF3-containing molecules as tags to study protein dynamics, interactions, and conformational changes. []
Q2: How does the chemical shift sensitivity of N-[4-(Trifluoromethyl)phenyl]acetamide compare to other trifluoromethyl tags?
A: Studies comparing various trifluoromethyl tags for 19F NMR revealed that embedding the CF3 group within a pyridone ring, such as in 6-(trifluoromethyl)-2-pyridone (6-TFP), can enhance chemical shift sensitivity. [] This enhancement is attributed to the polarizability and rapid tautomerization of pyridones, leading to a broader range of electron delocalization and consequently a greater dispersion of 19F NMR chemical shifts. Experiments with 6-TFP labeled proteins, including the alpha subunit of the stimulatory G protein (Gsα) and human serum albumin (HSA), demonstrated superior resolution of distinct functional states compared to N-[4-(Trifluoromethyl)phenyl]acetamide. []
Q3: Beyond protein studies, has N-[4-(Trifluoromethyl)phenyl]acetamide been explored in other research areas?
A: Yes, N-[4-(Trifluoromethyl)phenyl]acetamide acts as a building block in synthesizing triazolo[4,3-b][1,2,4]triazine derivatives. [] These derivatives have shown potential as α-glucosidase and α-amylase inhibitors, which are relevant targets for managing diabetes mellitus. Specifically, the compound 2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide (compound 10k in the study) exhibited potent inhibitory activity against both enzymes. []
Q4: Can you provide details on the crystal structure of a molecule containing N-[4-(Trifluoromethyl)phenyl]acetamide?
A: Research describes the crystal structure of 2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (referred to as B2 in the study), which incorporates N-[4-(Trifluoromethyl)phenyl]acetamide as part of its structure. [] B2 crystallizes in a monoclinic crystal system with the space group P21/c. Unlike the related compound B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide) that shows a planar conformation, B2 does not exhibit absolute planarity. Hydrogen bonding interactions between the C=O group of one molecule and the H–O group of another link the B2 molecules within the crystal lattice. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-](/img/structure/B1294882.png)




